molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B1440288
CAS No.: 1033434-54-6
M. Wt: 225.04 g/mol
InChI Key: XZWBSUPVXGPHMC-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its significant biological and therapeutic properties .

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of these enzymes. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to the formation of imidazo[1,2-a]pyridine derivatives that are important in pharmaceutical chemistry .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating transcription factor binding and chromatin structure .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under refrigerated conditions but can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage, as well as disruptions in normal metabolic processes. These findings underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria and nucleus, where it can exert its effects on mitochondrial function and gene expression. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde can be synthesized from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination reaction. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination, and no base is needed .

Industrial Production Methods

This typically includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBSUPVXGPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673086
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033434-54-6
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 4a (yield: 35%); mp 104-106° C.; IR (KBr) 1694, 1186 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.09 (t, 1H J=7 Hz), 7.74 (s, 1H), 7.86 (d, 1H, J=7 Hz), 8.32 (d, 1H, J=7 Hz), 10.66 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 96.4, 112.9, 124.2, 127.1, 128.5, 134.6, 144.2, 188.2; MS m/z 226 (M++2, 45), 224 (M+, 46), 198 (99), 196 (100), 117 (76), 90 (54), 63 (30).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
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